Thymeleatoxin

Description

BenchChem offers high-quality Thymeleatoxin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymeleatoxin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H36O10 |

|---|---|

Molecular Weight |

628.7 g/mol |

IUPAC Name |

[(1S,2R,6S,7S,8R,10S,11R,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+/t21-,24-,26-,28-,29+,30-,31-,32+,33-,34+,35-,36-/m1/s1 |

InChI Key |

OTTFLYUONKAFGT-KSFWXGPWSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@]2([C@H]3[C@@H]4[C@@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8 |

Canonical SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Thymeleatoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The activation of PKC is tightly regulated and often involves the generation of diacylglycerol (DAG) from the hydrolysis of membrane phospholipids. The discovery of natural compounds that can modulate PKC activity has been instrumental in elucidating its complex signaling networks.

Thymeleatoxin is a naturally occurring diterpene ester that has been identified as a potent activator of PKC. Its structural similarity to DAG allows it to bind to the regulatory C1 domain of specific PKC isoforms, thereby initiating their catalytic activity. Understanding the precise mechanism of action of Thymeleatoxin is crucial for its application as a research tool and for the potential development of novel therapeutics targeting PKC-related pathways.

Molecular Mechanism of Action: Diacylglycerol Mimicry

The primary mechanism of action of Thymeleatoxin is its function as a structural and functional analog of diacylglycerol.

Binding to the C1 Domain of Protein Kinase C

Conventional and novel PKC isoforms possess a regulatory domain that contains one or two cysteine-rich C1 domains. These domains are responsible for recognizing and binding DAG, which leads to a conformational change in the enzyme, relieving autoinhibition and exposing the catalytic domain.

Molecular modeling studies suggest that Thymeleatoxin docks into the C1b domain of PKC.[] The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues lining the binding pocket.[] This interaction effectively mimics the binding of DAG, leading to the recruitment of PKC from the cytosol to the cell membrane, a critical step in its activation.

Structural Comparison with Diacylglycerol

While a detailed crystallographic comparison of Thymeleatoxin and DAG bound to the same PKC isoform is not available, the functional outcome of their interaction with the C1 domain underscores their structural analogy. Both molecules possess hydrophobic moieties that insert into the membrane and a polar head group that interacts with the C1 domain. The complex three-dimensional structure of Thymeleatoxin allows it to present key functional groups in a spatial orientation that is recognized by the DAG-binding site on PKC.

Effects on Protein Kinase C Isoforms

The PKC family consists of multiple isoforms, broadly classified into conventional (cPKC), novel (nPKC), and atypical (aPKC) subfamilies. Thymeleatoxin exhibits a degree of selectivity in its activation of these isoforms.

Isoform Selectivity

Thymeleatoxin is reported to be a highly selective activator of the conventional PKC subtypes: α, βI, βII, and γ. Experimental evidence also demonstrates that Thymeleatoxin can induce the translocation of novel PKC isoforms, specifically nPKC-θ, nPKC-δ, and nPKC-ε, as well as PKC-μ.[2] This indicates that Thymeleatoxin can activate a broad range of conventional and novel PKC isoforms.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data regarding the binding affinity (Ki), activation constants (EC50), or inhibitory concentrations (IC50) of Thymeleatoxin for any of the PKC isoforms. The available information is qualitative, describing its activating effect.

| Parameter | Value | PKC Isoforms | Reference |

| Binding Affinity (Ki) | Data not available | - | - |

| Activation Constant (EC50) | Data not available | - | - |

| Observed Effect | Activation/Translocation | cPKC (α, βI, βII, γ), nPKC (θ, δ, ε), PKC-μ | [2] |

Table 1: Summary of available data on the interaction of Thymeleatoxin with PKC isoforms.

Downstream Signaling Pathways

The activation of PKC by Thymeleatoxin initiates a cascade of phosphorylation events that modulate the activity of various downstream effector proteins and transcription factors.

Induction of Krüppel-like Factor 6 (KLF6)

One of the key documented downstream effects of Thymeleatoxin-mediated PKC activation is the induction of Krüppel-like factor 6 (KLF6).[3] KLF6 is a tumor suppressor protein that plays a role in regulating cell growth and apoptosis. The activation of PKC by Thymeleatoxin leads to an increase in the cellular levels of KLF6 protein.[3] The precise molecular steps linking PKC activation to KLF6 upregulation are not fully elucidated but likely involve a phosphorylation cascade that ultimately leads to increased KLF6 gene expression or protein stability.

Induction of Apoptosis

In certain cellular contexts, such as in thymocytes, Thymeleatoxin has been shown to induce apoptosis.[2] This pro-apoptotic effect is mediated through the activation of novel PKC isoforms, with a particular emphasis on nPKC-θ.[2] This suggests that the specific cellular outcome of Thymeleatoxin treatment is dependent on the cellular machinery and the predominant PKC isoforms expressed.

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of Thymeleatoxin are not consistently reported in the literature. However, based on the described effects, a general workflow for investigating the mechanism of action of Thymeleatoxin can be outlined.

General Workflow for Assessing PKC Activation and Downstream Effects

The following diagram illustrates a generalized experimental workflow to study the effects of Thymeleatoxin on a cellular level.

Methodological Considerations

-

Cell Lines: The choice of cell line is critical and should be based on the expression profile of PKC isoforms and the downstream pathway of interest.

-

Reagents: Thymeleatoxin should be of high purity. Appropriate positive controls (e.g., phorbol 12-myristate 13-acetate, PMA) and negative controls (inactive phorbol esters) should be included.

-

PKC Translocation Assay: This assay involves the separation of cytosolic and membrane fractions of the cell lysate by ultracentrifugation. The amount of specific PKC isoforms in each fraction is then determined by Western blotting using isoform-specific antibodies. An increase in the membrane-associated fraction of a PKC isoform upon Thymeleatoxin treatment indicates its activation.

-

Western Blot Analysis for Downstream Targets: Whole-cell lysates can be used to analyze the expression levels of downstream target proteins, such as KLF6, by Western blotting. Phospho-specific antibodies can be used to detect the phosphorylation status of specific PKC substrates.

-

Apoptosis Assays: Apoptosis can be quantified using various methods, including flow cytometry analysis of cells stained with Annexin V and propidium iodide, or by measuring the activity of caspases using colorimetric or fluorometric assays.

Conclusion

Thymeleatoxin is a valuable pharmacological tool for the study of Protein Kinase C signaling. Its mechanism of action is centered on its ability to mimic diacylglycerol and activate a specific subset of conventional and novel PKC isoforms. This activation leads to significant downstream cellular effects, including the modulation of gene expression, as exemplified by the induction of KLF6, and the induction of apoptosis. While the lack of detailed quantitative data and specific experimental protocols in the public domain presents a limitation, the existing body of knowledge provides a solid foundation for further investigation into the therapeutic potential of targeting PKC pathways with Thymeleatoxin and related compounds. Future research should focus on determining the precise binding kinetics and activation potencies of Thymeleatoxin for individual PKC isoforms and on elucidating the complete signaling cascades it triggers in different cellular contexts.

References

- 2. Induction of thymocyte apoptosis by Ca2+-independent protein kinase C (nPKC) activation and its regulation by calcineurin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thymeleatoxin: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymeleatoxin is a potent diterpenoid belonging to the daphnane family, a class of natural products known for their wide range of biological activities. As an analogue of mezerein, thymeleatoxin is a powerful activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways.[] This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of thymeleatoxin, with a focus on its role as a modulator of cellular signaling.

Chemical Structure and Properties

Thymeleatoxin possesses a complex polycyclic structure characteristic of daphnane diterpenes. Its chemical formula is C36H36O10.[2] The IUPAC name for thymeleatoxin is [(1R,2R,6S,7S,8R,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate.[2]

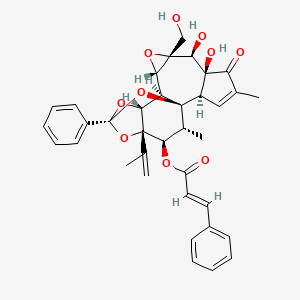

A 2D representation of the chemical structure of thymeleatoxin is provided below.

Caption: Simplified 2D Diagram of Thymeleatoxin's Key Structural Features.

Table 1: Chemical and Physical Properties of Thymeleatoxin

| Property | Value | Source |

| Molecular Formula | C36H36O10 | [2] |

| Molecular Weight | 628.7 g/mol | [2] |

| Appearance | White solid | [] |

| Solubility | Soluble in DMSO and ethanol; Insoluble in water | |

| Storage | Store at -20°C | [] |

| XLogP3-AA | 3.2 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 10 | [2] |

| Rotatable Bond Count | 7 | [2] |

| Topological Polar Surface Area | 144 Ų | [2] |

| Density | 1.46 ± 0.1 g/cm³ | [] |

Toxicological Data:

Experimental Protocols

Isolation and Purification of Daphnane Diterpenes (General Protocol)

While a specific protocol for the isolation of thymeleatoxin from its natural source, Thymelaea hirsuta, is not detailed in the available literature, a general methodology for the extraction and purification of daphnane diterpenes from plants of the Thymelaeaceae family can be adapted.[4][5][6]

Workflow for Isolation:

Caption: General workflow for the isolation of daphnane diterpenes.

Methodology:

-

Plant Material Collection and Preparation: The plant material (e.g., leaves, stems of Thymelaea hirsuta) is collected, air-dried, and ground into a fine powder.[4]

-

Extraction: The powdered plant material is subjected to maceration with a suitable solvent, typically methanol, at room temperature for an extended period.[4]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.[4]

-

Chromatographic Separation: The fractions obtained from partitioning are subjected to various chromatographic techniques, such as column chromatography over silica gel, to further separate the components.

-

Purification: Final purification of the target compound, thymeleatoxin, is typically achieved using high-performance liquid chromatography (HPLC).

Protein Kinase C (PKC) Activity Assay

Thymeleatoxin is a known activator of several PKC isoforms.[] The following is a general protocol for a PKC activity assay that can be adapted to use thymeleatoxin as the activating agent.

Workflow for PKC Activity Assay:

Caption: General workflow for a Protein Kinase C (PKC) activity assay.

Methodology:

-

Preparation of Cell Lysates: Cells of interest are cultured and then lysed to release intracellular proteins, including PKC.

-

Assay Reaction: The cell lysate is incubated in a reaction buffer containing a specific PKC substrate peptide, lipids (as co-factors), and the activator, thymeleatoxin, at a desired concentration.

-

Initiation of Phosphorylation: The kinase reaction is initiated by the addition of ATP.

-

Termination of Reaction: The reaction is stopped after a specific incubation time.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

-

ELISA-based assays: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Western Blotting: If the substrate is a protein, its phosphorylation can be detected using a phospho-specific antibody.

-

Biological Activity and Signaling Pathways

Thymeleatoxin's primary mechanism of action is the activation of Protein Kinase C (PKC). It is a highly selective activator of PKCα, βI, βII, and γ subtypes.[] This activation triggers a cascade of downstream signaling events.

Protein Kinase C (PKC) Activation Pathway

Thymeleatoxin, like other phorbol esters, binds to the C1 domain of conventional and novel PKC isoforms, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This binding event recruits PKC to the cell membrane, leading to its activation.

Caption: Thymeleatoxin-induced activation of Protein Kinase C (PKC).

Downstream Signaling Effects

The activation of PKC by thymeleatoxin can lead to the modulation of various downstream signaling pathways, although specific studies directly linking thymeleatoxin to many of these are limited. One documented effect is the induction of Krüppel-like factor 6 (KLF6), a tumor suppressor protein, following PKC activation by thymeleatoxin.[7]

While direct experimental evidence for thymeleatoxin's effects on the MAPK and NF-κB pathways is not extensively reported, the activation of PKC is known to influence these pathways.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: PKC can activate the MAPK/ERK pathway through a series of phosphorylation events, often involving the Ras-Raf-MEK-ERK cascade.[8] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

-

Nuclear Factor-kappa B (NF-κB) Pathway: PKC is also a known activator of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival.[9][10] PKC can phosphorylate IκB kinase (IKK), leading to the degradation of the NF-κB inhibitor, IκB, and subsequent translocation of NF-κB to the nucleus to regulate gene expression.

Further research is required to elucidate the precise mechanisms and downstream targets of thymeleatoxin-mediated signaling through these pathways.

Conclusion

Thymeleatoxin is a valuable research tool for studying PKC-dependent signaling pathways. Its potent and selective activation of specific PKC isoforms makes it a powerful probe for dissecting the complex roles of these kinases in cellular processes. While much is known about its structure and its primary molecular target, further investigation is needed to fully understand its broader effects on interconnected signaling networks and its potential therapeutic applications. Researchers and drug development professionals should exercise appropriate caution when handling this compound due to its potent biological activity.

References

- 2. Thymeleatoxin | C36H36O10 | CID 44292322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acute inhalation toxicity of T-2 mycotoxin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Antiproliferative Triflavanone from Thymelaea hirsuta-Isolation, Structure Elucidation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the Effect of Various Extraction Methods on the Phytochemical Composition and Antioxidant Activity of Thymelaea Hirsuta L. Aerial Parts in Tunisia – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphorylation of Histone H3 by Protein Kinase C Signaling Plays a Critical Role in the Regulation of the Developmentally Important TBX2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The complicated role of NF-κB in T-cell selection - PMC [pmc.ncbi.nlm.nih.gov]

Thymeleatoxin and its Analogs: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymeleatoxin and its structural analogs, a class of daphnane diterpenoids, are potent biologically active compounds found within the Thymelaeaceae family of plants. These molecules are of significant interest to the scientific community due to their diverse pharmacological activities, including potent activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. This technical guide provides an in-depth overview of the natural sources of Thymeleatoxin and related daphnane diterpenoids, with a focus on Thymelaea hirsuta. It details comprehensive experimental protocols for their isolation and purification and presents quantitative data on extraction yields and cytotoxic activities. Furthermore, this guide elucidates the mechanism of action of these compounds through the Protein Kinase C signaling pathway, illustrated with a detailed diagram.

Natural Source of Thymeleatoxin and Related Daphnane Diterpenoids

The primary natural sources of Thymeleatoxin and analogous daphnane diterpenoids are plants belonging to the Thymelaeaceae family.[1][2][3] While the specific compound "Thymeleatoxin" is a known daphnane diterpenoid, detailed isolation reports often focus on a variety of structurally related compounds from this family.

The most pertinent species for the isolation of these compounds is Thymelaea hirsuta , a medicinal plant native to the Mediterranean region.[4] This plant is a rich source of various daphnane diterpenoids, including:

-

Hirseins A and B : Two daphnane diterpenoids isolated from the aerial parts of Thymelaea hirsuta.

-

Gnidicin, Gniditrin, and Genkwadaphnin : Five 12-hydroxy-daphnane esters have been isolated from the leaves and twigs of Egyptian Thymelaea hirsuta.[4]

Other species within the Thymelaeaceae family, such as those from the Daphne genus, are also well-documented sources of cytotoxic and biologically active daphnane diterpenoids.[5][6]

Isolation and Purification of Daphnane Diterpenoids

The isolation of daphnane diterpenoids from Thymelaea hirsuta is a multi-step process involving solvent extraction followed by chromatographic separation. The general workflow is outlined below.

General Experimental Workflow

Caption: General workflow for the isolation of daphnane diterpenoids.

Detailed Experimental Protocol

The following protocol is a composite of methodologies reported for the isolation of daphnane diterpenoids from Thymelaea hirsuta and related species.[5][7]

1. Plant Material and Extraction:

- Air-dry the aerial parts (leaves and stems) of Thymelaea hirsuta at room temperature and grind them into a fine powder.

- Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3 days), with occasional shaking.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

2. Solvent Partitioning:

- Suspend the crude methanolic extract in a mixture of methanol and water.

- Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and ethyl acetate (EtOAc).

- Separate the layers and evaporate the solvents from the n-hexane and ethyl acetate fractions to yield the respective crude fractions. Daphnane diterpenoids are typically enriched in the ethyl acetate fraction.

3. Chromatographic Separation:

- Vacuum Liquid Chromatography (VLC): Subject the ethyl acetate fraction to VLC on a silica gel column. Elute with a gradient of n-hexane and ethyl acetate of increasing polarity to obtain several sub-fractions.

- Column Chromatography (CC): Further purify the daphnane-containing fractions from VLC using column chromatography on silica gel or Sephadex LH-20.

- For silica gel CC, use a gradient elution system, for example, with mixtures of ethyl acetate and n-hexane.[5]

- For Sephadex LH-20 CC, a common mobile phase is a mixture of methanol and chloroform (e.g., 1:1).[5]

- Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual daphnane diterpenoids is typically achieved by preparative reversed-phase HPLC (RP-HPLC). A common mobile phase is a gradient of acetonitrile and water.

4. Structure Elucidation:

- The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Quantitative Data

The yield of extracts and purified compounds can vary depending on the collection site of the plant material, the time of harvest, and the extraction method used.

Table 1: Extraction Yields from Thymelaea hirsuta

| Extraction Method | Solvent | Yield (%) | Reference |

| Soxhlet | Methanol | 8.11 | [8] |

| Cold Maceration | Methanol | 7.50 | [8] |

| Soxhlet | Ethyl Acetate | 2.50 | [8] |

| Cold Maceration | Ethyl Acetate | 2.10 | [8] |

| Soxhlet | Hexane | 1.20 | [8] |

| Cold Maceration | Hexane | 0.61 | [8] |

Table 2: Cytotoxic Activity of Compounds Isolated from Thymelaea hirsuta

| Compound | Cell Line | IC50 (µM) | Reference |

| Triflavanone Compound | HepG2 | 8.6 | |

| Triflavanone Compound | MCF-7 | 4.26 | |

| Triflavanone Compound | HCT-116 | 9.6 | |

| Daphnoretin methyl ether | HepG2 | 12.3 | |

| Acetyldaphnoretin | HepG2 | 9.4 |

Signaling Pathway: Protein Kinase C Activation

Thymeleatoxin and other daphnane diterpenoids are potent activators of Protein Kinase C (PKC).[1][2] PKC is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.

The activation of conventional PKC isoforms is a multi-step process initiated by the binding of signaling molecules to cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Thymeleatoxin and other phorbol esters mimic the action of DAG. They bind to the C1 domain of PKC, causing a conformational change that recruits the enzyme to the cell membrane. The subsequent binding of Ca2+ (released from the endoplasmic reticulum in response to IP3) to the C2 domain of PKC leads to its full activation. The activated PKC can then phosphorylate a wide range of downstream target proteins, leading to various cellular responses.

Protein Kinase C (PKC) Activation Pathway

Caption: Activation of Protein Kinase C by Thymeleatoxin.

Conclusion

Thymeleatoxin and its daphnane diterpenoid analogs from Thymelaea hirsuta represent a class of natural products with significant biological activity, primarily through the activation of the Protein Kinase C signaling pathway. The isolation and purification of these compounds, while complex, can be achieved through a systematic approach of solvent extraction and multi-step chromatography. The potent bioactivity of these molecules makes them valuable leads for further investigation in drug discovery and development, particularly in the context of diseases where PKC modulation is a therapeutic target. This guide provides a foundational understanding for researchers and scientists to explore the potential of these fascinating natural products.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daphnane diterpenes of Thymelaea hirsuta - CentAUR [centaur.reading.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

Thymeleatoxin as a Protein Kinase C Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymeleatoxin is a potent naturally occurring diterpene ester belonging to the daphnane family, structurally related to the well-known tumor promoter phorbol 12-myristate 13-acetate (PMA). Like other phorbol esters, thymeleatoxin exerts its biological effects primarily through the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways. This technical guide provides an in-depth overview of thymeleatoxin's function as a PKC activator, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades and experimental workflows.

Data Presentation: Quantitative Analysis of Thymeleatoxin-PKC Interaction

Thymeleatoxin's interaction with PKC is characterized by its binding affinity to the C1 domain of conventional and novel PKC isozymes, leading to their activation. The following tables summarize the available quantitative data on the binding and activation of PKC isozymes by thymeleatoxin.

| Ligand | PKC Isozyme | Assay Type | Parameter | Value (µM) | Reference |

| Thymeleatoxin | PKC-α | Competition Binding Assay | IC50 | 3 - 5 | [1] |

| Thymeleatoxin | PKC-ε | Competition Binding Assay | IC50 | 3 - 5 | [1] |

| Phorbol Dibutyrate (PDBu) | PKC-α | Saturation Binding Assay | Kd | 0.0016 - 0.018 | [1] |

| Phorbol Dibutyrate (PDBu) | PKC-β1 | Saturation Binding Assay | Kd | 0.0016 - 0.018 | [1] |

| Phorbol Dibutyrate (PDBu) | PKC-β2 | Saturation Binding Assay | Kd | 0.0016 - 0.018 | [1] |

| Phorbol Dibutyrate (PDBu) | PKC-γ | Saturation Binding Assay | Kd | 0.0016 - 0.018 | [1] |

| Phorbol Dibutyrate (PDBu) | PKC-δ | Saturation Binding Assay | Kd | 0.0016 - 0.018 | [1] |

| Phorbol Dibutyrate (PDBu) | PKC-ε | Saturation Binding Assay | Kd | 0.0016 - 0.018 | [1] |

Table 1: Binding Affinity of Thymeleatoxin and Phorbol Dibutyrate for PKC Isozymes. This table presents the half-maximal inhibitory concentration (IC50) of thymeleatoxin for competing with [3H]Phorbol-12,13-dibutyrate ([3H]PDBu) binding to PKC-α and PKC-ε. For comparison, the dissociation constants (Kd) for PDBu binding to various PKC isozymes are also included.

Experimental Protocols

Competitive Radioligand Binding Assay for PKC Isozymes

This protocol outlines the methodology to determine the binding affinity of thymeleatoxin for different PKC isozymes by measuring its ability to compete with the binding of a radiolabeled phorbol ester, such as [3H]PDBu.

Methodology:

-

Preparation of Reagents:

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 100 µg/mL phosphatidylserine, 1 mM CaCl2, and 1 mg/mL bovine serum albumin.

-

Radioligand: [3H]PDBu at a final concentration of 1-10 nM.

-

Competitor: Thymeleatoxin serially diluted in DMSO, with the final DMSO concentration in the assay not exceeding 0.1%.

-

Enzyme: Purified recombinant PKC isozymes.

-

-

Assay Procedure:

-

In a 96-well plate, combine the binding buffer, purified PKC isozyme, and either thymeleatoxin or vehicle (DMSO).

-

Add [3H]PDBu to initiate the binding reaction.

-

Incubate the mixture for 60 minutes at room temperature with gentle agitation.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled PDBu (e.g., 10 µM).

-

Subtract non-specific binding from all measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the thymeleatoxin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro PKC Kinase Activity Assay

This protocol describes how to measure the kinase activity of PKC isozymes in the presence of thymeleatoxin by quantifying the phosphorylation of a specific substrate.

Methodology:

-

Preparation of Reagents:

-

Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2, and 100 µg/mL phosphatidylserine.

-

Substrate: Myelin basic protein (MBP) or a specific peptide substrate for PKC.

-

Activator: Thymeleatoxin at various concentrations.

-

ATP: [γ-32P]ATP (10 µCi) mixed with unlabeled ATP to a final concentration of 100 µM.

-

Enzyme: Purified recombinant PKC isozymes.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the kinase assay buffer, PKC isozyme, substrate, and thymeleatoxin.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the kinase reaction by adding the [γ-32P]ATP solution.

-

Incubate for 10-20 minutes at 30°C.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Quantify the band intensity using densitometry to determine the level of substrate phosphorylation.

-

Signaling Pathways Activated by Thymeleatoxin

Activation of PKC by thymeleatoxin initiates a cascade of downstream signaling events that regulate various cellular processes. The primary pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway, the NF-κB pathway, and potentially the PI3K/Akt pathway.

Ras/Raf/MEK/ERK (MAPK) Signaling Pathway

PKC activation by thymeleatoxin can lead to the activation of the Ras/Raf/MEK/ERK pathway, which is a central regulator of cell proliferation, differentiation, and survival.

NF-κB Signaling Pathway

Thymeleatoxin-mediated PKC activation can also trigger the NF-κB signaling pathway, a key regulator of inflammatory responses, immune function, and cell survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that can be influenced by PKC activity, regulating cell growth, metabolism, and survival. While direct activation by thymeleatoxin is less characterized, crosstalk between PKC and the PI3K/Akt pathway is well-established.

Conclusion

Thymeleatoxin is a valuable pharmacological tool for studying the roles of Protein Kinase C in cellular signaling. Its ability to potently activate specific PKC isozymes provides a means to dissect the complex downstream pathways regulated by this important kinase family. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging the properties of thymeleatoxin to advance our understanding of PKC-mediated cellular processes and to explore its potential therapeutic applications. Further research is warranted to fully elucidate the isozyme-specific binding affinities and activation constants of thymeleatoxin and to delineate the precise downstream signaling networks it modulates in various cellular contexts.

References

The Discovery and History of Thymeleatoxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymeleatoxin, a potent daphnane-type diterpene ester, stands as a significant molecule of interest within the scientific community due to its profound biological activities, primarily as a powerful activator of Protein Kinase C (PKC). Isolated from the plant Thymelaea hirsuta, its discovery and subsequent characterization have provided valuable tools for cancer research and cellular signaling studies. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with Thymeleatoxin, including its isolation, structure elucidation, and the signaling pathways it modulates.

Discovery and Historical Context

Thymeleatoxin was first isolated and identified in 1980 by a team of German researchers: Adolf, Hecker, and Lotter. Their work on the irritant and tumor-promoting principles of the Thymelaeaceae family led them to investigate the constituents of Thymelaea hirsuta (L.) Endl., a plant known in folk medicine. Their seminal publication in Tetrahedron Letters detailed the isolation and structural characterization of this novel daphnane-type diterpene 9,13,14-orthoester-12-ester.

The structure of the parent diterpene alcohol, resiniferonol, was elucidated through X-ray diffraction analysis of its 9,13,14-ortho-(p-bromobenzoate) derivative by Lotter and Hecker in the same year. This foundational work provided the chemical framework for Thymeleatoxin and other related bioactive compounds from the same plant family.

Physicochemical Properties of Thymeleatoxin

Thymeleatoxin is characterized by the following molecular and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₃₆H₃₆O₁₀ | [1] |

| Molecular Weight | 628.7 g/mol | [1] |

| Appearance | Colorless crystals | |

| Solubilities | Soluble in methanol, ethanol, ethyl acetate, chloroform; sparingly soluble in hexane and water |

Isolation of Thymeleatoxin from Thymelaea hirsuta

The isolation of Thymeleatoxin is a multi-step process involving solvent extraction and chromatographic separation. The following protocol is based on the methodologies described for daphnane diterpenoids.[2]

Experimental Protocol: Isolation

-

Plant Material Collection and Preparation: Aerial parts of Thymelaea hirsuta are collected, dried, and coarsely powdered.

-

Extraction: The powdered plant material is exhaustively extracted with a polar organic solvent, such as methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Liquid-Liquid Partitioning: The concentrated crude extract is suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Thymeleatoxin, being of low to medium polarity, will primarily be found in the chloroform and ethyl acetate fractions.

-

Column Chromatography: The bioactive fractions (typically chloroform and ethyl acetate) are subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing the presence of Thymeleatoxin (as determined by thin-layer chromatography and biological activity assays) are further purified by preparative reversed-phase HPLC. A common mobile phase is a gradient of acetonitrile and water.

-

Crystallization: The purified Thymeleatoxin fraction from HPLC is concentrated, and the compound is crystallized from a suitable solvent system, such as methanol-water, to yield pure crystals.

Experimental Workflow for Thymeleatoxin Isolation

Structure Elucidation

The determination of the complex molecular structure of Thymeleatoxin was accomplished through a combination of spectroscopic techniques.

Experimental Methodologies: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural motifs within the molecule.[3][4][5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.[8][9][10][11][12]

-

¹³C NMR: Reveals the number and types of carbon atoms present.[8][9][10][11][12]

-

2D NMR (COSY, HMQC, HMBC): These experiments establish correlations between protons (COSY), protons and directly attached carbons (HMQC), and long-range correlations between protons and carbons (HMBC), which are crucial for assembling the complete molecular structure.[9]

-

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in its crystalline state. This technique was instrumental in confirming the stereochemistry of the parent daphnane core.

Spectroscopic Data Summary

| Technique | Key Observations for Thymeleatoxin Structure |

| HRMS | Provides the exact mass, confirming the molecular formula C₃₆H₃₆O₁₀. |

| ¹H NMR | Shows characteristic signals for the daphnane core protons, the orthoester phenyl group, and the cinnamate and isobutyrate ester moieties. |

| ¹³C NMR | Displays 36 distinct carbon signals corresponding to the molecular formula, including carbonyl carbons of the esters and ketone, aromatic carbons, and carbons of the polycyclic diterpene skeleton. |

| 2D NMR | Establishes the connectivity between the various fragments, confirming the positions of the ester groups and the orthoester linkage. |

Mechanism of Action: Protein Kinase C Activation

Thymeleatoxin is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell growth, differentiation, and apoptosis.[2][13] Thymeleatoxin mimics the action of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.

Signaling Pathway of Thymeleatoxin-Induced PKC Activation

Binding of Thymeleatoxin to the C1 domain of PKC induces a conformational change in the enzyme, leading to its activation. This initiates a downstream signaling cascade that can involve multiple pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15][16][17][18][19][20]

Conclusion

The discovery of Thymeleatoxin has been a landmark in the field of natural product chemistry and cancer research. Its potent and specific activation of Protein Kinase C has made it an invaluable molecular probe for dissecting cellular signaling pathways. The detailed methodologies for its isolation and structure elucidation have paved the way for the discovery of other related bioactive daphnane diterpenoids. For researchers and professionals in drug development, Thymeleatoxin and its analogs continue to be a source of inspiration for the design of novel therapeutics targeting PKC and related signaling pathways.

References

- 1. Thymeleatoxin | C36H36O10 | CID 44292322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Induction of thymocyte apoptosis by Ca2+-independent protein kinase C (nPKC) activation and its regulation by calcineurin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 9. mdpi.com [mdpi.com]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Signalling events mediating the activation of protein kinase C by interleukin-2 in cytotoxic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PKC signaling contributes to chromatin decondensation and is required for competence to respond to IL-2 during T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphorylation of Histone H3 by Protein Kinase C Signaling Plays a Critical Role in the Regulation of the Developmentally Important TBX2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Relaxin stimulates multiple signaling pathways: activation of cAMP, PI3K, and PKCzeta in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of mitogen-activated protein kinases in Thy-1-induced T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Signalling from TPA to MAP kinase requires protein kinase C, raf and MEK: reconstitution of the signalling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Thymeleatoxin: An In-depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymeleatoxin is a potent naturally occurring diterpenoid classified as a phorbol ester. Like other members of this class, its primary mechanism of action is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to numerous cellular signaling pathways. This technical guide provides a detailed overview of the known and inferred downstream signaling cascades initiated by Thymeleatoxin, with a focus on its effects on cell cycle regulation and other critical cellular processes. This document is intended for researchers and professionals in the fields of cell biology, oncology, and drug development who are interested in the molecular mechanisms of PKC activators.

Core Signaling Pathways

Thymeleatoxin's biological effects are predominantly mediated through its potent activation of conventional Protein Kinase C (cPKC) isoforms. This activation triggers a cascade of downstream signaling events, impacting gene expression and cellular function.

Confirmed Downstream Pathway: PKC-KLF6-p21/p27 Axis

Experimental evidence has directly implicated Thymeleatoxin in the activation of a specific signaling pathway that leads to cell growth arrest in non-small cell lung cancer (NSCLC) cells.

-

PKC Activation: Thymeleatoxin, as a selective activator of conventional PKC isoforms, initiates the signaling cascade.

-

KLF6 Induction: Activated cPKC leads to the upregulation of Krüppel-like factor 6 (KLF6), a zinc finger transcriptional factor known to have tumor suppressor functions.

-

Upregulation of p21 and p27: KLF6, in turn, promotes the expression of the cyclin-dependent kinase inhibitors (CDKIs) p21(WAF1/CIP1) and p27(KIP1)[1].

-

Cell Growth Arrest: The increased levels of p21 and p27 inhibit the activity of cyclin-dependent kinases, leading to a halt in cell cycle progression and subsequent cell growth arrest.

Inferred Downstream Pathway: MAPK/ERK Activation

Conventional PKC isoforms are well-established activators of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. While direct studies on Thymeleatoxin's effect on this pathway are not available, it is highly probable that it induces MAPK/ERK signaling.

-

cPKC Activation: Thymeleatoxin activates conventional PKC isoforms.

-

Raf Activation: Activated cPKCs can phosphorylate and activate Raf kinases (A-Raf, B-Raf, c-Raf-1)[2][3].

-

MEK Phosphorylation: Raf kinases then phosphorylate and activate MEK1 and MEK2.

-

ERK Phosphorylation: Activated MEK1/2 phosphorylates ERK1 and ERK2.

-

Downstream Effects: Phosphorylated ERK translocates to the nucleus and activates a variety of transcription factors (e.g., c-Fos, c-Myc, ELK1), leading to changes in gene expression that regulate cell proliferation, differentiation, and survival[4].

Inferred Downstream Pathway: NF-κB Activation

The activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is another critical downstream consequence of PKC signaling. The canonical NF-κB pathway is initiated by the IκB kinase (IKK) complex, which can be activated by PKC.

-

cPKC Activation: Thymeleatoxin activates conventional PKC isoforms.

-

IKK Complex Activation: cPKC can phosphorylate and activate the IKK complex.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation[5].

-

NF-κB Translocation: The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of genes involved in inflammation, immunity, cell survival, and proliferation[6][7].

References

- 1. Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Targeted reduction of KLF6-SV1 restores chemotherapy sensitivity in resistant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 5. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

Thymeleatoxin: A Technical Guide to its Role in T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymeleatoxin, a daphnane-type diterpene ester, is a potent activator of Protein Kinase C (PKC). This technical guide provides an in-depth analysis of the pivotal role of thymeleatoxin in the activation of T-lymphocytes. T-cell activation is a cornerstone of the adaptive immune response, and understanding the mechanisms by which compounds like thymeleatoxin modulate this process is crucial for the development of novel immunotherapies and antiviral agents. This document details the signaling pathways initiated by thymeleatoxin, presents available quantitative data on its effects, and outlines relevant experimental protocols for its study.

Introduction to T-Cell Activation

T-cell activation is a complex and tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC).[1] This initial signal (Signal 1) is necessary but not sufficient for full activation. A co-stimulatory signal (Signal 2), typically provided by the interaction of CD28 on the T-cell with B7 molecules on the APC, is also required.[1][2] These signals trigger a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and the secretion of cytokines that orchestrate the immune response.

A key family of enzymes in this signaling cascade is Protein Kinase C (PKC).[3] PKC isoforms, particularly PKCθ in T-cells, are activated downstream of the TCR and co-stimulatory signals.[3][4] Activation of PKC is a critical event that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][5][6] These transcription factors then drive the expression of genes essential for T-cell effector functions, including the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[3]

Thymeleatoxin: A Potent Activator of Protein Kinase C

Thymeleatoxin is a naturally occurring phorbol ester that acts as a potent activator of PKC.[7][8] Similar to other phorbol esters like phorbol 12-myristate 13-acetate (PMA), thymeleatoxin mimics the action of diacylglycerol (DAG), an endogenous activator of PKC. By binding to the C1 domain of conventional and novel PKC isoforms, thymeleatoxin induces a conformational change that activates the enzyme.[8] This activation is a key mechanism by which thymeleatoxin exerts its profound effects on cellular processes, including T-cell activation.

Signaling Pathways Modulated by Thymeleatoxin in T-Cells

Thymeleatoxin's primary mechanism of action in T-cells is the direct activation of PKC, which subsequently initiates several downstream signaling cascades critical for T-cell activation.

PKC-Mediated Activation of NF-κB

Upon activation by thymeleatoxin, PKC, particularly the PKCθ isoform in T-cells, plays a crucial role in the activation of the NF-κB signaling pathway.[3][9] PKCθ is a key component of the immunological synapse, the interface between a T-cell and an APC.[4] Its activation leads to the recruitment and activation of a protein complex that includes CARMA1, BCL10, and MALT1 (CBM complex).[9] This complex is essential for the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory IκB proteins.[10] Phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimers (typically p50/RelA) to translocate to the nucleus and initiate the transcription of target genes involved in T-cell activation, proliferation, and survival.[10][11][12]

Caption: Thymeleatoxin-induced NF-κB signaling cascade in T-cells.

PKC-Mediated Activation of AP-1

In addition to NF-κB, PKC activation by thymeleatoxin also leads to the activation of the AP-1 transcription factor.[3][6] AP-1 is a dimeric complex typically composed of proteins from the Jun and Fos families. The activation of AP-1 is mediated through the mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 MAPK pathways.[13] PKC can activate the Ras-Raf-MEK-ERK cascade, which ultimately leads to the phosphorylation and activation of AP-1 components.[13] AP-1, often in cooperation with NFAT (Nuclear Factor of Activated T-cells), binds to specific DNA sequences in the promoter regions of target genes, such as the IL-2 gene, to drive their transcription.[14][15]

Caption: Thymeleatoxin-induced AP-1 signaling cascade in T-cells.

Quantitative Effects of Phorbol Esters on T-Cell Activation

While specific quantitative data for thymeleatoxin are limited in publicly available literature, studies on structurally similar and functionally analogous phorbol esters, such as PMA and prostratin, provide valuable insights into the expected dose-dependent effects on T-cell activation.

| Parameter | Phorbol Ester | Cell Type | Concentration Range | Observed Effect | Reference |

| T-Cell Adhesion | PMA, P(Bu)2 | Human T-cells | 0.3 - 100 ng/mL | Increased binding to endothelial cells. | [7] |

| T-Cell Proliferation | Prostratin | Quiescent PBLs | Not specified | Did not induce proliferation alone, but provided a co-stimulatory signal with TCR or CD28 stimulation. | [16][17] |

| IL-2 Production | PMA | Purified human T-cells | Not specified | In combination with ionomycin, stimulated IL-2 receptor expression and proliferation. | [8] |

| HIV-1 Reactivation | Prostratin | Latently infected thymocytes | Not specified | Efficiently reactivated HIV expression. | [16] |

Note: The lack of specific EC50 or IC50 values for thymeleatoxin in T-cell proliferation and cytokine production highlights a gap in the current research literature.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of thymeleatoxin's role in T-cell activation.

T-Cell Isolation and Culture

Objective: To obtain a pure population of T-lymphocytes for in vitro stimulation assays.

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phosphate-buffered saline (PBS)

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for T-cells from the PBMC population using a negative selection method, such as the RosetteSep™ Human T Cell Enrichment Cocktail, according to the manufacturer's instructions.

-

Wash the enriched T-cells twice with PBS.

-

Resuspend the T-cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

Caption: Workflow for the isolation and culture of primary human T-cells.

T-Cell Proliferation Assay (CFSE-based)

Objective: To quantify the proliferative response of T-cells to thymeleatoxin stimulation.

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Thymeleatoxin (in a suitable solvent like DMSO)

-

Anti-CD3 and anti-CD28 antibodies (for co-stimulation)

-

Flow cytometer

Protocol:

-

Label purified T-cells with CFSE according to the manufacturer's protocol.

-

Wash the cells to remove excess CFSE.

-

Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with a range of concentrations of thymeleatoxin. Include appropriate controls (e.g., vehicle control, positive control with anti-CD3/CD28 antibodies).

-

Incubate the plate for 3-5 days at 37°C and 5% CO2.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.

Cytokine Production Assay (ELISA)

Objective: To measure the secretion of specific cytokines (e.g., IL-2, IFN-γ) by T-cells in response to thymeleatoxin.

Materials:

-

Purified T-cells

-

Thymeleatoxin

-

ELISA kit for the cytokine of interest (e.g., Human IL-2 ELISA Kit)

-

96-well microplate reader

Protocol:

-

Plate purified T-cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

-

Stimulate the cells with various concentrations of thymeleatoxin for 24-48 hours.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Perform the ELISA for the desired cytokine on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the translocation of NF-κB from the cytoplasm to the nucleus upon thymeleatoxin stimulation.

Materials:

-

T-cells (e.g., Jurkat T-cell line)

-

Thymeleatoxin

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Protocol:

-

Culture T-cells on coverslips.

-

Treat the cells with thymeleatoxin for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with the primary anti-NF-κB p65 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of NF-κB translocation.

Caption: Workflow for visualizing NF-κB nuclear translocation.

Conclusion and Future Directions

Thymeleatoxin is a potent modulator of T-cell activation through its direct activation of Protein Kinase C. This leads to the initiation of critical downstream signaling pathways, including the NF-κB and AP-1 pathways, which are central to T-cell proliferation and cytokine production. While the qualitative role of thymeleatoxin is understood, there is a clear need for more comprehensive quantitative studies to determine its precise dose-response effects on various T-cell functions. Future research should focus on establishing the EC50 values for T-cell proliferation and quantifying the production of a broader range of cytokines in response to thymeleatoxin. Furthermore, exploring the differential effects of thymeleatoxin on various T-cell subsets (e.g., CD4+ vs. CD8+, naive vs. memory) will provide a more complete understanding of its immunomodulatory properties and potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which will be invaluable for advancing our knowledge in immunology and drug development.

References

- 1. immunology.org [immunology.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Kinase C η is Required for T Cell Activation and Homeostatic Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of T cell-signaling pathways that stimulate latent HIV in primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AP-1 transcriptional activity requires both T-cell receptor-mediated and co-stimulatory signals in primary T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phorbol ester-stimulated T lymphocytes show enhanced adhesion to human endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human T cell activation by phorbol esters and diacylglycerol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Regulation of NF-kappaB pathway in T lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The NF-κB signaling network in the life of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of the NF-κB Pathway in Lymphocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Key Role for NF-κB Transcription Factor c-Rel in T-Lymphocyte-Differentiation and Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 14. AP-1 activity induced by co-stimulation is required for chromatin opening during T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AP-1 activity induced by co-stimulation is required for chromatin opening during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of prostratin on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]

Thymeleatoxin and Apoptosis Induction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymeleatoxin, a daphnane-type diterpene ester, is a potent activator of Protein Kinase C (PKC) and a powerful inducer of apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms and signaling pathways through which thymeleatoxin exerts its pro-apoptotic effects. Drawing parallels from the extensively studied phorbol esters, this document details the central role of PKCδ, the engagement of the extrinsic death receptor pathway, and the activation of the c-Jun N-terminal kinase (JNK) signaling cascade. Furthermore, this guide furnishes detailed experimental protocols for key assays to study thymeleatoxin-induced apoptosis and presents available quantitative data on the cytotoxic effects of related daphnane diterpenes to offer a comparative perspective on their potency.

Introduction to Thymeleatoxin

Thymeleatoxin is a naturally occurring diterpenoid found in plants of the Thymelaeaceae family. It belongs to the daphnane class of compounds, characterized by a unique tricyclic carbon skeleton. Structurally and functionally, thymeleatoxin is an analog of phorbol esters, such as phorbol 12-myristate 13-acetate (PMA). The primary molecular target of thymeleatoxin and other phorbol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, and apoptosis. By mimicking the endogenous ligand diacylglycerol (DAG), thymeleatoxin binds to and activates conventional and novel PKC isoforms, leading to their translocation to cellular membranes and the phosphorylation of downstream substrates. This activation is the initiating event in a complex signaling network that can culminate in programmed cell death.

Core Signaling Pathways in Thymeleatoxin-Induced Apoptosis

The induction of apoptosis by thymeleatoxin is a multifaceted process involving the interplay of several key signaling pathways. The primary mechanism revolves around the activation of specific PKC isoforms, which then trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, often amplified by the JNK signaling cascade.

Protein Kinase C (PKC) Activation: The Central Hub

Thymeleatoxin's potent pro-apoptotic activity stems from its ability to activate Protein Kinase C (PKC) isoforms. Upon binding, thymeleatoxin induces a conformational change in PKC, leading to its activation and translocation from the cytosol to various cellular compartments, including the plasma membrane, mitochondria, and nucleus. Among the PKC isoforms, PKCδ has been identified as a critical mediator of phorbol ester-induced apoptosis[1][2][3]. Activated PKCδ can then phosphorylate a range of downstream targets, initiating the apoptotic cascade.

References

- 1. Protein kinase Cdelta and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C delta stimulates apoptosis by initiating G1 phase cell cycle progression and S phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of cell apoptosis by protein kinase c delta - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Thymeleatoxin-Induced Protein Kinase C (PKC) Activation Assay

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses. The dysregulation of PKC activity is implicated in various diseases, rendering it a significant target for therapeutic intervention and drug discovery. Thymeleatoxin, a daphnane-type diterpene ester, is a potent activator of PKC, mimicking the function of the endogenous second messenger diacylglycerol (DAG). This document provides detailed protocols for assessing PKC activation induced by thymeleatoxin in cellular and in vitro systems. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the study of PKC signaling.

Three primary methods for quantifying thymeleatoxin-induced PKC activation are presented:

-

In Vitro Kinase Assay: A direct measurement of the enzymatic activity of purified or immunoprecipitated PKC upon stimulation with thymeleatoxin.

-

Western Blot Analysis of PKC Substrate Phosphorylation: An indirect, cell-based assay quantifying the phosphorylation of a well-characterized PKC substrate, Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), in response to thymeleatoxin treatment.

-

Immunofluorescence Microscopy of PKC Translocation: A cell-based assay to visualize the translocation of PKC isoforms from the cytosol to the plasma membrane upon activation by thymeleatoxin.

Principle of PKC Activation by Thymeleatoxin

Thymeleatoxin, akin to phorbol esters, binds to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms. This binding event recruits the kinase to the plasma membrane, where it is allosterically activated, leading to the phosphorylation of its downstream substrates. This activation cascade can trigger various cellular responses, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the regulation of transcription factors such as KLF6.[1] One study noted that relatively high concentrations of thymeleatoxin can induce apoptosis in thymocytes and lead to the translocation of cPKC, nPKC-theta, and PKC-mu.[2]

Data Presentation

The following table summarizes recommended concentration ranges and incubation times for thymeleatoxin in PKC activation assays. It is crucial to perform a dose-response and time-course experiment for each specific cell line and assay to determine the optimal conditions.

| Parameter | In Vitro Kinase Assay | Western Blot (MARCKS Phosphorylation) | Immunofluorescence (PKC Translocation) |

| Thymeleatoxin Concentration Range | 10 nM - 1 µM | 10 nM - 1 µM | 10 nM - 1 µM |

| Incubation Time | 5 - 30 minutes | 15 - 60 minutes | 15 - 60 minutes |

| Cell Type | N/A (Purified Enzyme) | Various (e.g., NIH-3T3, HeLa, Jurkat) | Various (e.g., NIH-3T3, HeLa, Jurkat) |

| Positive Control | Phorbol 12-myristate 13-acetate (PMA) (100 nM) | Phorbol 12-myristate 13-acetate (PMA) (100 nM) | Phorbol 12-myristate 13-acetate (PMA) (100 nM) |

| Negative Control | Vehicle (DMSO) | Vehicle (DMSO) | Vehicle (DMSO) |

Experimental Protocols

Protocol 1: In Vitro PKC Kinase Assay

This protocol measures the phosphotransferase activity of PKC using a specific peptide substrate and [γ-³²P]ATP.

Materials:

-

Purified PKC isozyme(s)

-

Thymeleatoxin

-

PMA (positive control)

-

PKC peptide substrate (e.g., Ac-MBP(4-14) or a specific fluorescently labeled peptide)

-

Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (for baseline activation)

-

Stop solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, PS/DAG vesicles, and the PKC peptide substrate.

-

Add purified PKC enzyme to the reaction mixture.

-

To initiate the activation, add varying concentrations of thymeleatoxin (or PMA/vehicle control) to the reaction tubes.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 10-15 minutes at 30°C.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of PKC (in pmol/min/µg).

Protocol 2: Western Blot Analysis of MARCKS Phosphorylation

This cell-based assay quantifies the phosphorylation of the endogenous PKC substrate, MARCKS.

Materials:

-

Cell line of interest cultured in appropriate media

-

Thymeleatoxin

-

PMA (positive control)

-

Vehicle (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phospho-MARCKS (Ser152/156)

-

Primary antibody against total MARCKS

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 4-6 hours prior to treatment.

-

Treat cells with a range of thymeleatoxin concentrations (or PMA/vehicle) for the desired time.

-

Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MARCKS for normalization.

-

Quantify the band intensities using densitometry software.

Protocol 3: Immunofluorescence Microscopy of PKC Translocation

This protocol allows for the visualization of PKC redistribution from the cytosol to the plasma membrane upon activation.

Materials:

-

Cells cultured on glass coverslips

-

Thymeleatoxin

-

PMA (positive control)

-

Vehicle (DMSO)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody against a specific PKC isoform (e.g., PKCδ, PKCε)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and allow them to adhere.

-

Treat cells with thymeleatoxin, PMA, or vehicle for the desired time.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking solution for 30 minutes.

-

Incubate with the primary PKC antibody in blocking solution for 1 hour.

-

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour in the dark.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the subcellular localization of the PKC isoform using a fluorescence microscope. Capture images and analyze the translocation from the cytosol to the plasma membrane.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Thymeleatoxin-induced PKC signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for PKC activation assays.

References

- 1. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of thymocyte apoptosis by Ca2+-independent protein kinase C (nPKC) activation and its regulation by calcineurin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Thymeleatoxin for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymeleatoxin is a potent diterpenoid and a known activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes.[1] Accurate determination of the optimal working concentration of Thymeleatoxin is paramount for obtaining reliable and reproducible results in cell-based and biochemical assays. This document provides detailed application notes and experimental protocols to guide researchers in establishing the optimal concentration of Thymeleatoxin for their specific experimental needs. While specific quantitative data for Thymeleatoxin is limited in publicly available literature, the protocols outlined below for potent PKC activators, such as phorbol esters, provide a robust framework for its characterization.

Mechanism of Action and Signaling Pathway

Thymeleatoxin, like other phorbol esters, functions by binding to the C1 domain of conventional and novel PKC isoforms, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This binding event induces a conformational change in the PKC enzyme, leading to its activation and translocation to the plasma membrane or other cellular compartments. Activated PKC then phosphorylates a wide array of substrate proteins, initiating downstream signaling cascades that influence cell proliferation, differentiation, apoptosis, and gene expression.

Protein Kinase C (PKC) Activation and Downstream Signaling

The activation of PKC by Thymeleatoxin triggers several key signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. These pathways are integral to the cellular responses mediated by PKC.

Caption: PKC signaling pathway activated by Thymeleatoxin.

Determining Optimal Concentration: Experimental Approach

The optimal concentration of Thymeleatoxin will vary depending on the cell type, assay type, and the specific biological question being addressed. A dose-response experiment is crucial to determine the effective concentration range.

Key Experimental Considerations:

-

Cell Type: Different cell lines exhibit varying sensitivity to PKC activators.

-

Assay Endpoint: The optimal concentration may differ for assays measuring cell viability, proliferation, apoptosis, or specific protein phosphorylation.

-

Incubation Time: The duration of exposure to Thymeleatoxin will influence the observed effect.

Experimental Protocols

The following protocols provide a general framework for determining the optimal concentration of Thymeleatoxin. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Dose-Response Curve using a Cell Viability Assay (MTT Assay)

This protocol outlines the use of a colorimetric MTT assay to assess the effect of Thymeleatoxin on cell viability and establish a dose-response curve.

Materials:

-

Thymeleatoxin (stock solution in a suitable solvent, e.g., DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-